2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]acetamide features a 3,4-dimethoxyphenyl group attached to an acetamide backbone, with the amide nitrogen linked to a 1,1-dioxothiazinan-substituted phenyl ring. The 1,1-dioxothiazinan (sulfone) group contributes to polar interactions and metabolic stability due to its electron-withdrawing sulfonyl moiety .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-10-5-15(13-19(18)27-2)14-20(23)21-16-6-8-17(9-7-16)22-11-3-4-12-28(22,24)25/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHJGUIWXFZYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and oxidation reactions to introduce the thiazinan-2-yl group. The final step involves the acylation of the intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key Structural Features of the Target Compound :
- 1,1-Dioxothiazinan ring : Provides rigidity and hydrogen-bonding capacity via the sulfone group.
- Acetamide linker : Facilitates hydrogen bonding with biological targets.
Comparison with Selected Analogs :
*Estimated based on formula.
Electronic and Steric Effects :
- 3,4-Dimethoxy vs. 3,4-Dichloro: The dimethoxy group (electron-donating) increases electron density on the phenyl ring, favoring interactions with hydrophobic pockets.
- Thiazinan sulfone vs. Thiazole : The sulfone group in the target compound offers stronger hydrogen-bond acceptor capacity compared to the thiazole ring in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , which may improve target affinity .
ACE2 Inhibition :
The analog N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide demonstrates ACE2 inhibition (docking score: -5.51 kcal/mol) . The target compound’s sulfone group and dimethoxyphenyl moiety may similarly engage ACE2 through hydrogen bonding and hydrophobic interactions, though experimental validation is needed.
Antimicrobial and Antitumor Potential :
Physicochemical and Pharmacokinetic Properties
- Solubility : The 3,4-dimethoxy group improves water solubility compared to halogenated analogs (e.g., dichlorophenyl derivatives) .
- Metabolic Stability : The sulfone group in the thiazinan ring may reduce oxidative metabolism, enhancing half-life relative to compounds with thiazole or triazole rings .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide , identified by its CAS number 951540-79-7, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.4 g/mol. The structure features a thiazine ring and methoxy groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O5S |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 951540-79-7 |
| SMILES | COc1ccc(NC(=O)CC2=NS(=O)(=O)c3ccccc3N2)cc1OC |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways related to cancer and inflammation.
- Antioxidant Activity : The presence of methoxy groups is associated with increased antioxidant properties, which can mitigate oxidative stress in cells.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in pain and inflammation pathways.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential use as an anticancer agent.
Anti-inflammatory Properties
In vitro studies have demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that treatment with the compound led to:
- MCF-7 Cells : IC50 value of 15 µM after 48 hours.
- HeLa Cells : IC50 value of 20 µM after 48 hours.
These findings support further investigation into its mechanisms and potential clinical applications.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects in a murine model of arthritis. Mice treated with the compound showed:
- Reduced Swelling : A decrease in paw swelling by approximately 40% compared to control groups.
- Cytokine Levels : Significant reduction in TNF-alpha and IL-6 levels post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
